rac-(1R,2R,4R)-2-bromobicyclo[2.2.1]heptan-7-one
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Overview
Description
rac-(1R,2R,4R)-2-bromobicyclo[2.2.1]heptan-7-one is a bicyclic organic compound with a unique structure that makes it an interesting subject of study in various fields of chemistry. This compound is characterized by its rigid bicyclic framework, which includes a bromine atom and a ketone functional group. The stereochemistry of the compound is defined by the (1R,2R,4R) configuration, indicating the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2R,4R)-2-bromobicyclo[2.2.1]heptan-7-one typically involves the bromination of bicyclo[2.2.1]heptan-7-one. One common method is the addition of bromine to the double bond of norbornene, followed by oxidation to introduce the ketone group. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as iron(III) bromide to facilitate the bromination process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, optimizing the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,2R,4R)-2-bromobicyclo[2.2.1]heptan-7-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, to form corresponding alcohols.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Reducing agents such as sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Substitution: Formation of alcohols or ethers.
Reduction: Formation of secondary alcohols.
Oxidation: Formation of carboxylic acids or ketones.
Scientific Research Applications
rac-(1R,2R,4R)-2-bromobicyclo[2.2.1]heptan-7-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex bicyclic structures.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of rac-(1R,2R,4R)-2-bromobicyclo[2.2.1]heptan-7-one involves its interaction with various molecular targets. The bromine atom and ketone group play crucial roles in its reactivity, allowing it to participate in nucleophilic substitution and electrophilic addition reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures.
Comparison with Similar Compounds
rac-(1R,2R,4R)-2-bromobicyclo[2.2.1]heptan-7-one can be compared with other similar compounds, such as:
rac-(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-amine: This compound has an oxygen atom in place of the bromine atom and an amine group instead of the ketone group.
rac-(1R,2S,4S)-7-oxabicyclo[2.2.1]heptan-2-ol: This compound features an alcohol group and an oxygen atom in the bicyclic structure.
rac-(1R,2S,4S)-N-methylbicyclo[2.2.1]heptan-2-amine hydrochloride: This compound includes a methylated amine group and a hydrochloride salt form.
The uniqueness of rac-(1R,2R,4R)-2-bromobicyclo[22
Properties
CAS No. |
16031-37-1 |
---|---|
Molecular Formula |
C7H9BrO |
Molecular Weight |
189 |
Purity |
95 |
Origin of Product |
United States |
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